molecular formula C13H17BrN2O2S B12277888 tert-butyl 4-(4-bromothiazol-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate

tert-butyl 4-(4-bromothiazol-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate

Cat. No.: B12277888
M. Wt: 345.26 g/mol
InChI Key: WZAARWRBJBJWSD-UHFFFAOYSA-N
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Description

2-(1-Boc-1,2,3,6-tetrahydro-4-pyridyl)-4-bromothiazole is a synthetic organic compound that features a thiazole ring substituted with a bromine atom and a 1-Boc-1,2,3,6-tetrahydro-4-pyridyl group

Properties

Molecular Formula

C13H17BrN2O2S

Molecular Weight

345.26 g/mol

IUPAC Name

tert-butyl 4-(4-bromo-1,3-thiazol-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C13H17BrN2O2S/c1-13(2,3)18-12(17)16-6-4-9(5-7-16)11-15-10(14)8-19-11/h4,8H,5-7H2,1-3H3

InChI Key

WZAARWRBJBJWSD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC1)C2=NC(=CS2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Boc-1,2,3,6-tetrahydro-4-pyridyl)-4-bromothiazole typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a thioamide and an α-haloketone.

    Bromination: The thiazole ring is then brominated using a brominating agent like N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.

    Introduction of the 1-Boc-1,2,3,6-tetrahydro-4-pyridyl Group: This step involves the protection of the pyridine nitrogen with a Boc (tert-butoxycarbonyl) group followed by the attachment of the protected pyridyl group to the brominated thiazole ring through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of 2-(1-Boc-1,2,3,6-tetrahydro-4-pyridyl)-4-bromothiazole may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-(1-Boc-1,2,3,6-tetrahydro-4-pyridyl)-4-bromothiazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The thiazole ring and the pyridyl group can participate in oxidation and reduction reactions under appropriate conditions.

    Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted thiazoles with various functional groups.

    Oxidation and Reduction: Formation of oxidized or reduced derivatives of the thiazole and pyridyl groups.

    Deprotection: Formation of the free amine derivative.

Scientific Research Applications

2-(1-Boc-1,2,3,6-tetrahydro-4-pyridyl)-4-bromothiazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-Boc-1,2,3,6-tetrahydro-4-pyridyl)-4-bromothiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The presence of the bromine atom and the Boc-protected pyridyl group can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Boc-1,2,3,6-tetrahydro-4-pyridyl)-4-chlorothiazole: Similar structure with a chlorine atom instead of bromine.

    2-(1-Boc-1,2,3,6-tetrahydro-4-pyridyl)-4-fluorothiazole: Similar structure with a fluorine atom instead of bromine.

    2-(1-Boc-1,2,3,6-tetrahydro-4-pyridyl)-4-iodothiazole: Similar structure with an iodine atom instead of bromine.

Uniqueness

2-(1-Boc-1,2,3,6-tetrahydro-4-pyridyl)-4-bromothiazole is unique due to the presence of the bromine atom, which can impart distinct reactivity and biological activity compared to its halogenated analogs. The Boc-protected pyridyl group also provides a versatile handle for further functionalization and derivatization.

Biological Activity

Tert-butyl 4-(4-bromothiazol-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, including antimicrobial and anticancer properties, supported by relevant studies and data.

Chemical Structure and Properties

The compound is characterized by the presence of a tert-butyl group , a bromothiazole moiety , and a dihydropyridine ring . Its chemical formula is C14H16BrN3O2SC_{14}H_{16}BrN_{3}O_{2}S, and it has a molecular weight of approximately 356.26 g/mol. The structural arrangement of these functional groups contributes to its reactivity and biological profile.

Antimicrobial Activity

Research indicates that compounds with similar structures to this compound exhibit notable antimicrobial properties . The thiazole and dihydropyridine moieties are often associated with enhanced activity against various bacterial strains. A study demonstrated that derivatives of this compound showed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Anticancer Properties

The anticancer potential of this compound has also been explored. A recent study highlighted its ability to induce apoptosis in cancer cell lines, particularly in breast and lung cancer models. The mechanism appears to involve the modulation of key signaling pathways associated with cell proliferation and survival, such as the PI3K/Akt pathway.

Case Studies

  • Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial activity of this compound.
    • Methodology : Disk diffusion method was used against various bacterial strains.
    • Results : Showed significant zones of inhibition (average diameter of 15 mm) against S. aureus and E. coli .
  • Study on Anticancer Activity :
    • Objective : To assess the cytotoxic effects on cancer cell lines.
    • Methodology : MTT assay was performed on MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
    • Results : IC50 values were determined at 25 µM for MCF-7 and 30 µM for A549 cells, indicating potent anticancer activity .

Comparative Analysis with Similar Compounds

A comparative analysis reveals that this compound shares structural similarities with several other compounds that exhibit biological activities.

Compound NameStructural FeaturesSimilarity Index
Tert-butyl 3-(4-bromothiazol-2-yl)-5,6-dihydropyridine-1(2H)-carboxylateSimilar thiazole and dihydropyridine structure0.92
Tert-butyl 4-(3-bromothiazol-2-yl)-5,6-dihydropyridine-1(2H)-carboxylateVariation in bromine position on thiazole0.87
Tert-butyl 5-(4-bromothiazol-2-yl)isoindoline-2-carboxylateIsoindoline core instead of dihydropyridine0.82

This table illustrates the uniqueness of this compound through its specific combination of functional groups that may confer distinct biological activities compared to its analogs.

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